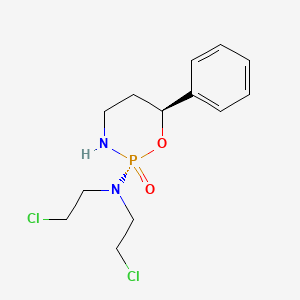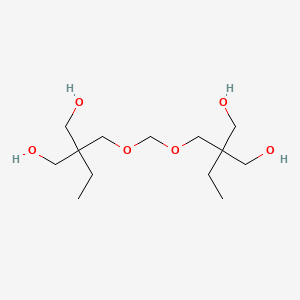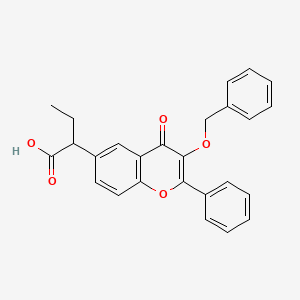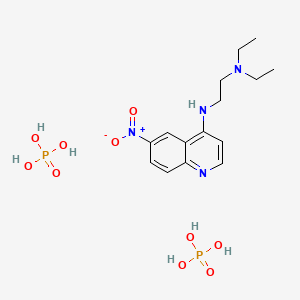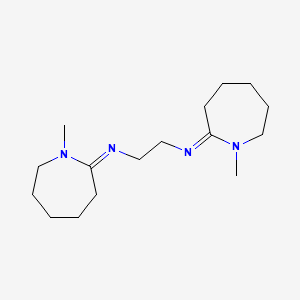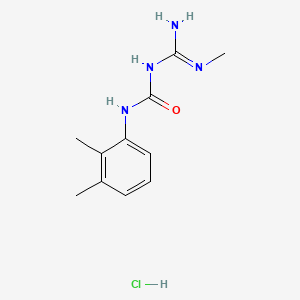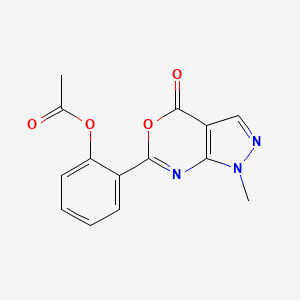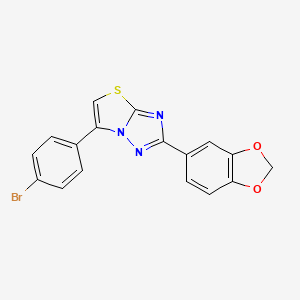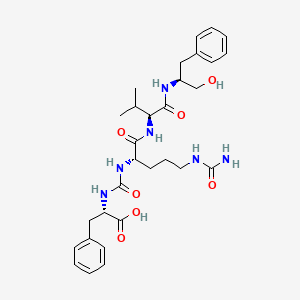
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H21ClO2 and a molecular weight of 232.747 g/mol It is an ester derived from cyclohexanecarboxylic acid, featuring a sec-butyl group and a chlorine atom attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate typically involves the esterification of 5-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane).
Major Products Formed
Hydrolysis: 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine atom and sec-butyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes .
類似化合物との比較
Similar Compounds
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Unique due to its specific substitution pattern and ester functional group.
tert-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Similar structure but with a tert-butyl group instead of a sec-butyl group.
sec-Butyl 5-bromo-2-methylcyclohexanecarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
特性
CAS番号 |
111790-66-0 |
|---|---|
分子式 |
C12H21ClO2 |
分子量 |
232.74 g/mol |
IUPAC名 |
butan-2-yl 5-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-7-10(13)6-5-8(11)2/h8-11H,4-7H2,1-3H3 |
InChIキー |
JRRZGLONQJCBTE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)C1CC(CCC1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


